N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride
Description
N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride is a heterocyclic aromatic compound featuring a benzene-1,3-diamine backbone substituted at the N1 position with a 4-methylthiazol-2-yl group. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in medicinal chemistry and drug discovery.
Synthesis: The compound is synthesized via catalytic hydrogenation of nitro-precursors using palladium on carbon (Pd/C) under hydrogen pressure, followed by purification and salt formation with hydrochloric acid .
Applications: It serves as a building block for designing kinase inhibitors, histone deacetylase (HDAC) inhibitors, and antimicrobial agents due to its ability to chelate metals and participate in hydrogen bonding .
Properties
IUPAC Name |
3-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S.ClH/c1-7-6-14-10(12-7)13-9-4-2-3-8(11)5-9;/h2-6H,11H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPKGBXIUCERNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=CC=CC(=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride typically involves the reaction of 4-methylthiazole with benzene-1,3-diamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the thiazole ring or the benzene ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or thiazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzene or thiazole rings.
Scientific Research Applications
Chemistry
N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride serves as an essential building block in organic synthesis. It can be utilized to create new compounds through various chemical transformations:
- Oxidation : Can yield sulfoxides or sulfones under specific conditions.
- Reduction : Modifies the thiazole or benzene rings.
- Substitution : Introduces new functional groups onto the rings.
These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction .
Biology
The compound is under investigation for its potential biological activities , particularly:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research is ongoing to evaluate its efficacy against different cancer cell lines. For instance, compounds derived from similar structures have shown cytotoxic activity against breast and colon cancer cells .
Medicine
The therapeutic potential of this compound is being explored in drug development:
- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects.
- Case Studies : In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent .
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of dyes and pigments or in the development of new materials. Its unique properties make it suitable for creating specialized chemical products .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Can undergo oxidation, reduction, and substitution reactions |
| Biology | Antimicrobial and anticancer activity | Exhibits significant antimicrobial properties; induces apoptosis in cancer cells |
| Medicine | Potential therapeutic uses | Ongoing research into drug development targeting specific molecular pathways |
| Industry | Intermediate in chemical manufacturing | Valuable for synthesizing dyes and specialized materials |
Mechanism of Action
The mechanism of action of N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Thiazole Derivatives with Varying Substituents
Key Observations :
- Methyl substitution (target compound) offers steric simplicity and may improve metabolic stability compared to bulkier groups.
Benzothiazole Derivatives
Key Observations :
- The benzothiazole group introduces a fused aromatic system, enhancing hydrophobic interactions but reducing solubility compared to monocyclic thiazoles .
Pyrimidinyl Derivatives
Key Observations :
Other Diamine Derivatives
Key Observations :
Biological Activity
N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C10H12ClN3S
- Molecular Weight : 241.74 g/mol
- IUPAC Name : 3-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine; hydrochloride
The compound is synthesized through the reaction of 4-methylthiazole with benzene-1,3-diamine in the presence of hydrochloric acid to form the hydrochloride salt.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 21 |
| Bacillus subtilis | 0.300 mg/mL | 12 |
| Escherichia coli | 0.200 mg/mL | 14 |
| Pseudomonas aeruginosa | 0.500 mg/mL | 10 |
These findings suggest that the compound has strong inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and moderate effects on Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines:
- Cell Line : MCF (breast cancer)
- IC50 Value : 25.72 ± 3.95 µM
Flow cytometry results confirmed that the compound accelerates apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors, thereby altering their activity and leading to various biological responses. The exact pathways remain under investigation but are crucial for understanding its therapeutic applications .
Case Studies
A recent case study explored the use of this compound in a therapeutic context:
- Study Title : Evaluation of Antimicrobial and Anticancer Activities
- Objective : To assess the efficacy of this compound against selected bacterial strains and cancer cell lines.
- Results : The compound demonstrated significant antibacterial activity with low MIC values and effective cytotoxicity against MCF cancer cells.
This case study highlights the dual potential of the compound as both an antimicrobial and anticancer agent, warranting further exploration in clinical settings .
Q & A
Q. What are the recommended synthetic routes for N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride?
The compound can be synthesized via reductive amination or nucleophilic substitution. For example, catalytic reduction of nitroarene precursors using NaBH₄ with transition metal catalysts (e.g., Co-Cu/ZIF) achieves high yields (~87%) under aqueous-ethanol conditions . Multi-step approaches may involve introducing thiazole moieties to benzene-1,3-diamine derivatives through condensation reactions with aldehydes or ketones, followed by HCl salt formation .
Q. How is the compound characterized post-synthesis?
Characterization includes:
- Spectroscopy : NMR (¹H/¹³C) and IR to confirm functional groups and structure .
- Mass Spectrometry : LC-MS or HRMS for molecular weight validation .
- Thermal Analysis : Melting point determination via DSC .
- Elemental Analysis : Confirmation of Cl⁻ content via titration or X-ray crystallography .
Q. What biological activities have been reported for this compound?
Thiazole derivatives exhibit antimicrobial, anticancer, and antiviral properties. For instance, structurally similar compounds inhibit HIV entry by targeting CD4-binding sites, validated through cell-based assays and molecular docking . Benzothiazole analogs also show antiproliferative effects in cancer cell lines (e.g., MCF-7) via topoisomerase inhibition .
Q. What stability and handling precautions are critical for this compound?
The hydrochloride salt is hygroscopic and should be stored in sealed containers under inert gas. Avoid exposure to strong oxidizers (e.g., peroxides) and high temperatures (>100°C). Use PPE (gloves, goggles) and work in a fume hood to prevent inhalation or skin contact .
Advanced Research Questions
Q. How can catalytic systems optimize synthesis yield and sustainability?
Heterogeneous catalysts like Co-Cu/ZIF enable recyclability (>10 cycles) with minimal activity loss. Optimizing reaction parameters (pH, solvent ratio, and catalyst loading) improves yields while reducing waste . Flow chemistry methods may further enhance scalability .
Q. What strategies address low solubility in biological assays?
- Co-solvents : Use DMSO or PEG-400 (≤5% v/v) to improve aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce ester or amide groups to enhance bioavailability, later cleaved enzymatically .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .
Q. How do structural modifications influence bioactivity?
- Thiazole Substitution : Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity by increasing membrane permeability .
- Amine Functionalization : Bulky substituents on the benzene ring improve receptor-binding affinity, as shown in HIV entry inhibitors .
- Salt Forms : Hydrochloride salts improve crystallinity and stability compared to free bases .
Q. What computational methods aid in structure-activity relationship (SAR) studies?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like HIV gp120 .
- QSAR Models : ML-based algorithms correlate substituent properties (logP, polar surface area) with IC₅₀ values .
- DFT Calculations : Assess electronic effects of substituents on reactivity and stability .
Q. How can contradictory data in biological assays be resolved?
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Impurity Analysis : Use HPLC-MS to verify compound purity (>95%) and identify degradation products .
- Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and phenotypic (e.g., apoptosis) assays to confirm mechanisms .
Data Contradictions and Methodological Considerations
- Synthetic Yield Variability : Discrepancies in yields (e.g., 36–87%) may stem from catalyst activity differences or reaction scale. Standardizing protocols (e.g., inert atmosphere, solvent purity) improves reproducibility .
- Biological Activity Inconsistencies : Variations in IC₅₀ values across studies could reflect assay conditions (e.g., serum concentration, incubation time). Meta-analysis of published data is recommended .
Key Safety and Regulatory Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
